7-Chloro-2-methyl-furo[3,2-B]pyridine
Overview
Description
7-Chloro-2-methyl-furo[3,2-B]pyridine is a heterocyclic compound with the molecular formula C8H6ClNO. It features a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-furo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylpyridine with furan derivatives in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-furo[3,2-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Formation of 7-amino-2-methyl-furo[3,2-B]pyridine or 7-thio-2-methyl-furo[3,2-B]pyridine.
Oxidation: Formation of 7-chloro-2-carboxy-furo[3,2-B]pyridine.
Reduction: Formation of this compound derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-furo[3,2-B]pyridine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Comparison with Similar Compounds
2-Methylfuran: Shares the furan ring but lacks the pyridine ring and chlorine atom.
2-Chloropyridine: Contains the pyridine ring with a chlorine atom but lacks the furan ring.
7-Chloro-2-methylquinoline: Similar structure but with a quinoline ring system instead of the furo[3,2-B]pyridine system.
Uniqueness: 7-Chloro-2-methyl-furo[3,2-B]pyridine is unique due to its fused ring system, which combines the properties of both furan and pyridine rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-chloro-2-methylfuro[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOCZGIJCBPCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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